molecular formula C9H6N2O2 B2385977 7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 1824123-04-7

7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B2385977
CAS No.: 1824123-04-7
M. Wt: 174.159
InChI Key: XIVONTWDADBNCF-UHFFFAOYSA-N
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Description

7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a pyridine ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.

    Introduction of the Oxazine Ring: The oxazine ring is introduced via a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials, such as organic semiconductors.

    Biological Research: The compound can be used as a probe to study various biological processes due to its ability to interact with specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways. The pyridine and oxazine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

7-ethynyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c1-2-6-3-7-9(10-4-6)11-8(12)5-13-7/h1,3-4H,5H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVONTWDADBNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(NC(=O)CO2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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